molecular formula C29H48N2O3 B13451369 [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B13451369
M. Wt: 472.7 g/mol
InChI Key: ZWPFZDSTDJWWSQ-RIQJFVKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a complex organic molecule with significant biological and chemical properties. This compound is part of the steroid family and is known for its intricate structure, which includes multiple chiral centers and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxy and acetate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of carbonyl groups may produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology

Biologically, this compound can interact with various enzymes and receptors, making it a useful tool in biochemical research. It can be used to study enzyme kinetics and receptor-ligand interactions.

Medicine

In medicine, this compound has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated for its effects on inflammation, hormone regulation, and other physiological processes.

Industry

Industrially, this compound can be used in the production of steroids and other bioactive molecules. Its synthesis and modification are important for the development of new drugs and agrochemicals.

Mechanism of Action

The mechanism of action of [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Rocuronium bromide: A neuromuscular blocking agent with a similar steroid backbone.

    Pancuronium bromide: Another neuromuscular blocker with a related structure.

    Vecuronium bromide: A compound with similar pharmacological properties.

Uniqueness

What sets [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate apart is its specific combination of functional groups and stereochemistry, which confer unique biological and chemical properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C29H48N2O3

Molecular Weight

472.7 g/mol

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C29H48N2O3/c1-19(32)34-27-24(30-12-4-5-13-30)17-23-21-9-8-20-16-26(33)25(31-14-6-7-15-31)18-29(20,3)22(21)10-11-28(23,27)2/h20-27,33H,4-18H2,1-3H3/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

ZWPFZDSTDJWWSQ-RIQJFVKASA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCC5)C)C)N6CCCC6

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCC5)C)C)N6CCCC6

Origin of Product

United States

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